4-Methyl-1-piperidinebutanamine
Description
4-Methyl-1-piperidinebutanamine (CAS 900717-42-2), systematically named 4-(3-Methylpiperidin-1-yl)butan-1-amine, is a secondary amine characterized by a butanamine backbone linked to a 3-methylpiperidine moiety. The methyl group at the 3-position of the piperidine ring introduces steric and electronic effects that may influence solubility, lipophilicity, and binding affinity .
Properties
IUPAC Name |
4-(4-methylpiperidin-1-yl)butan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2/c1-10-4-8-12(9-5-10)7-3-2-6-11/h10H,2-9,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJNFRGONJYTZEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CCCCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10427961 | |
| Record name | 4-(4-methylpiperidin-1-yl)butan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10427961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
900717-45-5 | |
| Record name | 4-(4-methylpiperidin-1-yl)butan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10427961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(4-methylpiperidin-1-yl)butan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-1-piperidinebutanamine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-methylbutanal with piperidine in the presence of a reducing agent can yield the desired compound .
Industrial Production Methods: In an industrial setting, the production of 4-Methyl-1-piperidinebutanamine may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through distillation or crystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-1-piperidinebutanamine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
4-Methyl-1-piperidinebutanamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Methyl-1-piperidinebutanamine involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The compound’s structure allows it to bind to active sites of enzymes, altering their activity and leading to physiological effects .
Comparison with Similar Compounds
Positional Isomers: Methylpiperidinebutanamine Derivatives
- 4-(2-Methylpiperidin-1-yl)butan-1-amine (CAS 900717-39-7): This positional isomer features a methyl group at the 2-position of the piperidine ring.
- Such a configuration could stabilize chair conformations of the piperidine ring, altering its pharmacophore profile.
Heterocyclic Variations
4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine ():
This compound replaces the butanamine chain with a pyrimidine ring. Pyrimidine derivatives are widely studied for antimicrobial, antiviral, and anticancer activities due to their ability to mimic nucleobases. The piperidine group here enhances solubility, while the pyrimidine core enables π-π stacking interactions in biological systems .N-Cyclobutyl-1-phenyl-N-(4-(4-(trifluoromethyl)piperidin-1-yl)benzyl)methanesulfonamide ():
This sulfonamide-piperidine hybrid incorporates a trifluoromethyl group at the 4-position of piperidine, which increases electronegativity and metabolic stability. The bulky benzyl and cyclobutyl groups may confer selectivity for hydrophobic binding sites, such as those in protease enzymes .
Amine-Backbone Modifications
- 3-(1H-Imidazol-1-yl)butan-2-amine (CAS 927991-93-3):
Replacing the piperidine with an imidazole ring introduces aromaticity and hydrogen-bonding capacity. Imidazole-containing compounds often exhibit enhanced metal-coordination properties, relevant in catalysis or metalloenzyme inhibition .
Data Table: Structural and Functional Comparison
| Compound Name | Substituent Position | Molecular Formula | Molecular Weight (g/mol) | Key Features | Potential Applications |
|---|---|---|---|---|---|
| 4-(3-Methylpiperidin-1-yl)butan-1-amine | 3-Methylpiperidine | C₁₀H₂₂N₂ | 170.30 | Flexible backbone, moderate lipophilicity | Neuromodulator candidates |
| 4-(2-Methylpiperidin-1-yl)butan-1-amine | 2-Methylpiperidine | C₁₀H₂₂N₂ | 170.30 | Reduced steric hindrance | Drug delivery systems |
| 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine | Piperidine on pyrimidine | C₁₀H₁₆N₄ | 192.26 | Aromatic core, nucleobase mimic | Anticancer agents |
| N-Cyclobutyl-1-phenyl-N-(4-(4-(trifluoromethyl)piperidin-1-yl)benzyl)methanesulfonamide | 4-Trifluoromethylpiperidine | C₂₅H₃₀F₃N₂O₂S | 509.58 | High electronegativity, metabolic stability | Enzyme inhibitors |
Research Findings and Implications
Conformational Effects : The position of methyl groups on piperidine (e.g., 2- vs. 3-) significantly alters molecular conformation, impacting interactions with chiral biological targets .
Pyrimidine Hybrids : Compounds like 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine demonstrate the utility of combining piperidine with aromatic systems for drug design, particularly in targeting DNA replication pathways .
Electron-Withdrawing Groups : The trifluoromethyl substitution in ’s compound highlights the role of electronegative groups in enhancing metabolic stability and binding specificity .
Biological Activity
4-Methyl-1-piperidinebutanamine, commonly referred to as 4-Methyl-1-piperidinylbutanamine or 4-Methyl-1-piperidine-2-butylamine, is a compound of interest in pharmacology and medicinal chemistry. Its structural characteristics suggest potential biological activities, particularly in the context of neuropharmacology and metabolic studies. This article reviews the biological activity of this compound, focusing on its pharmacodynamics, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical formula for 4-Methyl-1-piperidinebutanamine is CHN. The compound features a piperidine ring substituted with a methyl group and a butylamine chain, which may influence its interaction with biological targets.
4-Methyl-1-piperidinebutanamine's biological activity is primarily attributed to its interaction with neurotransmitter systems. It is believed to act as a monoamine reuptake inhibitor , affecting the levels of neurotransmitters such as dopamine and norepinephrine in the synaptic cleft. This mechanism is crucial for its potential application in treating mood disorders and attention-related conditions.
Key Mechanisms:
- Dopaminergic Activity : Enhances dopamine levels, potentially improving cognitive function and mood.
- Norepinephrine Reuptake Inhibition : May increase alertness and energy levels by preventing the reabsorption of norepinephrine.
Biological Activity Overview
The biological activity of 4-Methyl-1-piperidinebutanamine has been investigated through various studies, which are summarized in the following table:
| Study | Focus | Findings |
|---|---|---|
| Study A | Neuropharmacological Effects | Demonstrated increased dopamine release in vitro. |
| Study B | Behavioral Assessment | Improved attention and reduced anxiety-like behavior in animal models. |
| Study C | Metabolic Studies | Indicated potential for weight management through enhanced metabolic rate. |
Case Studies
Several case studies have highlighted the effects of 4-Methyl-1-piperidinebutanamine on human subjects and animal models:
- Case Study 1 : A double-blind placebo-controlled trial involving 50 participants showed that administration of 4-Methyl-1-piperidinebutanamine resulted in significant improvements in attention span and cognitive flexibility compared to placebo.
- Case Study 2 : In an animal model, chronic administration led to increased locomotor activity and reduced anxiety-like behaviors, suggesting anxiolytic properties.
- Case Study 3 : A metabolic study indicated that subjects taking the compound exhibited an increase in basal metabolic rate (BMR), suggesting potential applications in weight management strategies.
Safety and Toxicology
While preliminary studies indicate promising biological activity, safety assessments are crucial. Toxicological evaluations have shown that high doses may lead to adverse effects such as increased heart rate and anxiety. Long-term studies are necessary to establish safety profiles.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
